molecular formula C14H18FNO4 B13567080 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorophenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorophenyl)propanoic acid

Cat. No.: B13567080
M. Wt: 283.29 g/mol
InChI Key: ZXRVTOVOKJTBQS-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C14H20FNO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 3-fluorophenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the Boc-protected intermediate, which is then subjected to further reactions to introduce the amino group and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The fluorophenyl moiety contributes to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-[4-(difluoromethyl)phenyl]propanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(3-fluorophenyl)propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18FNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-6-5-7-10(15)8-9/h5-8H,1-4H3,(H,16,19)(H,17,18)

InChI Key

ZXRVTOVOKJTBQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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